molecular formula C16H21N3S B12263770 1-(2,3-Dimethylphenyl)-4-(5-methyl-1,3-thiazol-2-yl)piperazine

1-(2,3-Dimethylphenyl)-4-(5-methyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B12263770
M. Wt: 287.4 g/mol
InChI Key: MOSKPCMAUQYGPT-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(5-methyl-1,3-thiazol-2-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-4-(5-methyl-1,3-thiazol-2-yl)piperazine typically involves the reaction of 2,3-dimethylphenylamine with 5-methyl-1,3-thiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-4-(5-methyl-1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups onto the piperazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-4-(5-methyl-1,3-thiazol-2-yl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)piperazine: Lacks the thiazole ring but shares the piperazine core.

    4-(5-Methyl-1,3-thiazol-2-yl)piperazine: Lacks the dimethylphenyl group but contains the thiazole ring.

    1-Phenyl-4-(1,3-thiazol-2-yl)piperazine: Similar structure but without the methyl groups.

Uniqueness

1-(2,3-Dimethylphenyl)-4-(5-methyl-1,3-thiazol-2-yl)piperazine is unique due to the presence of both the dimethylphenyl and thiazole groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H21N3S

Molecular Weight

287.4 g/mol

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-methyl-1,3-thiazole

InChI

InChI=1S/C16H21N3S/c1-12-5-4-6-15(14(12)3)18-7-9-19(10-8-18)16-17-11-13(2)20-16/h4-6,11H,7-10H2,1-3H3

InChI Key

MOSKPCMAUQYGPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=C(S3)C)C

Origin of Product

United States

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